染料木黄素 4'-O-葡糖苷

描述

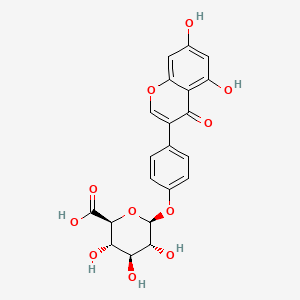

Genistein 4’-O-glucuronide is an acrovestone and an isoflavonoid . It is a naturally occurring chemical constituent with a similar chemical structure to mammalian estrogens .

Synthesis Analysis

The synthesis of isoflavone remains a crucial auxiliary in the traditional logic of structural explanation of natural analogs . Because of the ease with which isoflavones may be converted into most other kinds of isoflavonoids, they are usually the first synthetic targets .Molecular Structure Analysis

The molecular formula of Genistein 4’-O-glucuronide is C21H18O11 . The molecular weight is 446.4 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis

Genistein, the parent compound of Genistein 4’-O-glucuronide, has been widely investigated for its anticancer properties . The discovery of genistein’s mechanism of action indicates its potential for apoptosis induction and cell cycle arrest in gastrointestinal cancer, especially gastric and colorectal cancer .Physical And Chemical Properties Analysis

Genistein 4’-O-glucuronide has a molecular weight of 446.4 g/mol . Its molecular formula is C21H18O11 . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .科学研究应用

Cancer Management

Genistein, a commonly occurring isoflavone, has been widely evaluated for its anti-cancer potential . It has shown potential for usage in the management of breast, lung, and prostate cancers . It modulates apoptosis and survival signaling in cancer .

Health Benefits

In addition to its anti-cancer properties, Genistein has health benefits such as improved bone health and reduced postmenopausal complications owing to its phytoestrogen properties .

Metabolism

The main metabolic products observed in human plasma following ingestion were genistein-7-glucuronide, 4′-glucuronide, 7-sulfate, 4′-sulfate, 4′,7-diglucuronide, and 7-glucuronide-4′-sulfate . The malonyl glucoside conjugation pathway is a conserved pathway for isoflavones .

Chronic Disease Prevention

Genistein is considered one of the first choices for the prevention and treatment of many chronic diseases . It expresses a variety of health benefits due to its isoflavonoid structure .

Biosynthesis Pathway

Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . It is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .

Bioavailability

Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .

Biological Activity

Genistein showed significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties, which, in combination with its estrogenic potential, may lead to the most profound effects on human health .

Resources and Usage

The main sources of genistein for human use are soy and soy-derived functional foods, but also some other plant species like dyer’s broom and red clover . It is widely consumed in Asian diets and is slowly gaining popularity worldwide .

作用机制

Target of Action

Genistein 4’-O-glucuronide, a derivative of Genistein, primarily targets protein-tyrosine kinase and topoisomerase-II . These enzymes play a crucial role in cell growth and division. Genistein also interacts with nuclear estrogen receptors , altering the transcription of cell-specific genes .

Mode of Action

Genistein inhibits the activity of protein-tyrosine kinase and topoisomerase-II, thereby blocking enzymes required for cell growth . By interacting with nuclear estrogen receptors, Genistein can alter the transcription of cell-specific genes, which may decrease cardiovascular risk in postmenopausal women .

Biochemical Pathways

Genistein affects various biochemical pathways. It has been shown to induce G2 phase arrest in human and murine cell lines . It also modulates apoptosis and survival signaling in cancer cells . Genistein changes the antioxidant enzyme expression to impede oxidative stress and increase the Bcl 2 –Bax ratio, promoting autophagy-dependent apoptosis .

Pharmacokinetics

Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is present in plants in its inactive form, as glycosides genistin , and afterward changed through metabolic processes to active aglycones .

Result of Action

The molecular and cellular effects of Genistein’s action are significant. It may inhibit cancer cell growth by blocking enzymes required for cell growth . It has also been postulated that Genistein enhances the phosphorylation and activation of p53, while decreasing the ratio of Bcl-2/Bax and the level of phosphorylated Akt (also known as protein kinase B), which result in cells undergoing apoptosis .

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEBJNCJBWUPCK-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671254 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genistein 4'-O-glucuronide | |

CAS RN |

245084-07-5 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Genistein 4'-O-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3VPX7SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentanone, 2-[(2-hydroxyethyl)thio]-, oxime (9CI)](/img/no-structure.png)

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)

![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)